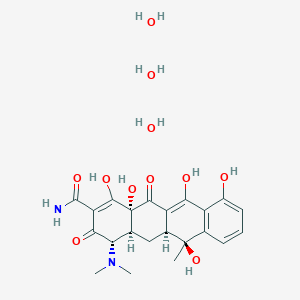
Tetracycline trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracycline trihydrate is a broad-spectrum antibiotic belonging to the tetracycline class of antibiotics. It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound is known for its ability to inhibit protein synthesis in bacteria, making it an effective treatment for infections such as acne, cholera, brucellosis, plague, malaria, and syphilis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracycline trihydrate can be synthesized through a series of chemical reactions starting from benzoic acid. The process involves fermentation, epoxidation, rearrangement, and silylation . The key steps include:
- Fermentation of benzoic acid to produce a 1,2-dihydrodiol intermediate.
- Epoxidation of the intermediate followed by rearrangement and silylation to form a ketone.
- Further reactions involving selective desilylation, conjugate addition, and intramolecular acylation to produce tetracycline .
Industrial Production Methods: On an industrial scale, this compound is produced through fermentation and partial synthesis. The fermentation process involves the use of Streptomyces bacteria to produce the antibiotic, followed by chemical modifications to enhance its properties .
Chemical Reactions Analysis
Types of Reactions: Tetracycline trihydrate undergoes various chemical reactions, including:
Oxidation: Tetracycline can be oxidized to form anhydrotetracycline under acidic conditions.
Reduction: Reduction reactions can modify the functional groups on the tetracycline molecule.
Substitution: Substitution reactions can replace specific functional groups with others to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Dilute acid conditions are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Anhydrotetracycline: Formed through dehydration under acidic conditions.
Doxycycline: A derivative formed through specific substitution reactions.
Scientific Research Applications
Tetracycline trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and modifications.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Extensively used to treat bacterial infections and as a growth promoter in animal feed.
Industry: Utilized in the production of various tetracycline derivatives for pharmaceutical applications.
Mechanism of Action
Tetracycline trihydrate exerts its effects by inhibiting bacterial protein synthesis. It passively diffuses through porin channels in the bacterial membrane and binds reversibly to the 30S ribosomal subunit . This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis and inhibiting bacterial growth . Additionally, tetracycline can bind to the 50S ribosomal subunit and alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
Comparison with Similar Compounds
Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties and broader spectrum of activity.
Minocycline: Known for its ability to cross cell membranes and exert anti-apoptotic effects.
Chlortetracycline: The first tetracycline discovered, used primarily in veterinary medicine.
Uniqueness of Tetracycline Trihydrate: this compound is unique due to its broad-spectrum activity and ability to inhibit protein synthesis in a wide range of bacteria. Its effectiveness against both gram-positive and gram-negative bacteria, as well as its use in treating various infections, sets it apart from other antibiotics .
Properties
CAS No. |
6416-04-2 |
|---|---|
Molecular Formula |
C22H30N2O11 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;trihydrate |
InChI |
InChI=1S/C22H24N2O8.3H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);3*1H2/t9-,10-,15-,21+,22-;;;/m0.../s1 |
InChI Key |
ACTFDRRTVUIDFZ-ZZEGOUJXSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


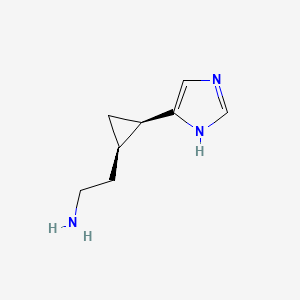
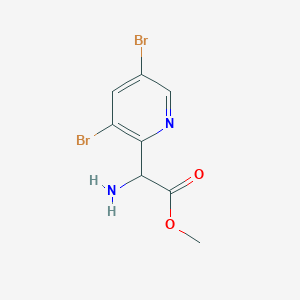
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

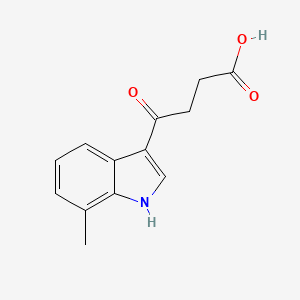
![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
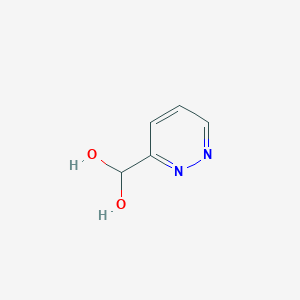
![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)
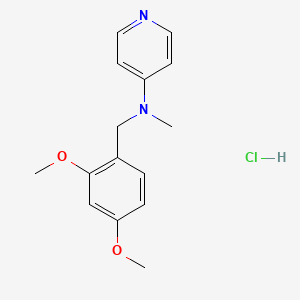
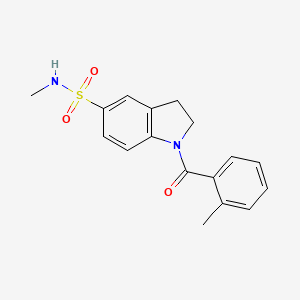
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
